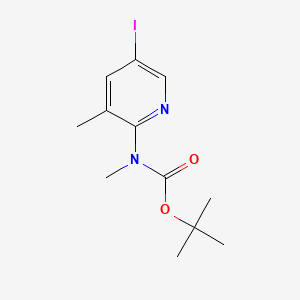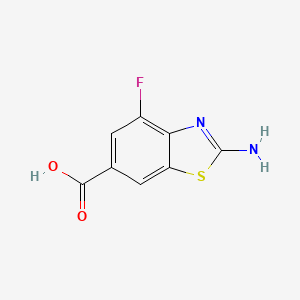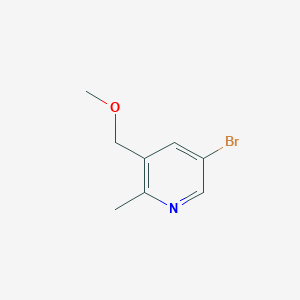
Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(azetidin-3-yloxy)-2-methylbenzoate typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with azetidine in the presence of a suitable base and a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(azetidin-3-yloxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(azetidin-3-yloxy)-2-methylbenzoate include other azetidine derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoate ring and the presence of the azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yloxy)-2-methylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-8-5-9(16-10-6-13-7-10)3-4-11(8)12(14)15-2/h3-5,10,13H,6-7H2,1-2H3 |
InChI Key |
MJPHEDAVONQCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)









![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)



